molecular formula C10H14ClNO2 B587437 L-Phenylalanine-d5 Methyl Ester Hydrochloride CAS No. 213547-79-6

L-Phenylalanine-d5 Methyl Ester Hydrochloride

Cat. No.: B587437
CAS No.: 213547-79-6
M. Wt: 220.708
InChI Key: SWVMLNPDTIFDDY-DSGATGSVSA-N
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Description

L-Phenylalanine-d5 Methyl Ester Hydrochloride is a deuterated form of L-Phenylalanine Methyl Ester Hydrochloride. It is a stable isotope-labeled compound used primarily in research and development. The compound has a molecular formula of C10H8D5NO2•HCl and a molecular weight of 220.71 . It is commonly used in proteomics research and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanine-d5 Methyl Ester Hydrochloride is synthesized by reacting L-Phenylalanine with methanol and hydrochloric acid. The deuterated form involves the use of deuterated methanol (CD3OD) instead of regular methanol (CH3OH). The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine-d5 Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of L-Phenylalanine-d5 Methyl Ester Hydrochloride involves its incorporation into peptides and proteins during biosynthesis. The deuterium atoms replace hydrogen atoms, allowing researchers to trace and study the metabolic pathways and interactions of phenylalanine in biological systems. The compound targets specific enzymes and proteins involved in amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine-d5 Methyl Ester Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in proteomics and other biochemical research fields .

Biological Activity

L-Phenylalanine-d5 Methyl Ester Hydrochloride (CAS Number: 56253-90-8) is a deuterium-labeled analog of the essential amino acid L-phenylalanine. This compound has garnered attention for its potential biological activities, particularly in pharmacological and biochemical research. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC₁₀H₉D₅ClNO₂
Molecular Weight220.71 g/mol
Melting PointApproximately 160 °C
Density1.2 ± 0.1 g/cm³
Boiling Point307.5 ± 30.0 °C at 760 mmHg

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems and cellular mechanisms:

  • N-Methyl-D-Aspartate Receptors (NMDARs) : It acts as a competitive antagonist at the glycine- and glutamate-binding sites of NMDARs, with a dissociation constant (KB) of approximately 573 μM . This interaction may influence synaptic plasticity and neuroprotection.
  • Voltage-Dependent Calcium Channels : The compound also interacts with the α2δ subunit of voltage-dependent calcium channels, showing an inhibition constant (Ki) of 980 nM . This suggests potential applications in managing conditions related to calcium dysregulation.
  • Corrosion Inhibition : Interestingly, studies have shown that this compound can act as a green corrosion inhibitor for mild steel in acidic environments. Its efficacy increases with concentration and temperature, indicating a chemical adsorption mechanism .

In Vitro Studies

A series of in vitro studies have demonstrated the compound's effects on various biological systems:

  • Neuroprotective Effects : It has been observed to potentially protect neuronal cells from excitotoxicity induced by excessive glutamate, which is critical in neurodegenerative diseases .
  • Corrosion Inhibition : In experiments involving mild steel in hydrochloric acid, it was found that the inhibition efficiency increased with higher concentrations (up to 400 ppm) and temperatures ranging from 30 to 60 °C .

Case Studies

  • Neuropharmacological Applications : A study highlighted the potential use of this compound in treating disorders characterized by glutamate excitotoxicity, such as Alzheimer's disease. The compound's antagonistic properties at NMDARs may provide therapeutic benefits by reducing neuronal damage .
  • Industrial Applications : The compound's role as a corrosion inhibitor was demonstrated through weight loss measurements and electrochemical impedance spectroscopy (EIS), confirming its effectiveness in protecting metal surfaces from acidic degradation .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1/i2D,3D,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMLNPDTIFDDY-DSGATGSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)N)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858299
Record name Methyl L-(2,3,4,5,6-~2~H_5_)phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213547-79-6
Record name Methyl L-(2,3,4,5,6-~2~H_5_)phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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